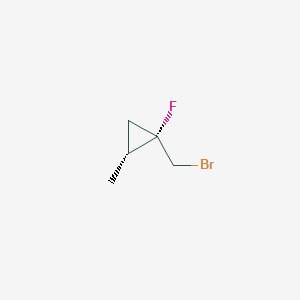

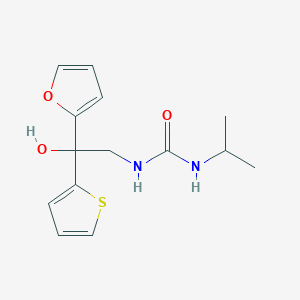

![molecular formula C9H10N2O2S B2517682 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea CAS No. 420130-76-3](/img/structure/B2517682.png)

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a thiourea derivative. Thiourea is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .

Molecular Structure Analysis

As a thiourea derivative, the compound likely has a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. The nitrogen atoms are likely bonded to the (2,3-Dihydro-benzo[1,4]dioxin-6-yl) group .Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as ligands to form coordination complexes with metals. They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thioureas are typically solid at room temperature and have a high melting point .Scientific Research Applications

Antibacterial Agents

The compound has been used in the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives, which have shown to be potent antibacterial agents . These derivatives have been found to be effective against a variety of bacterial strains.

Enzyme Inhibitors

These derivatives have also shown moderate inhibitory activity against lipoxygenase enzyme . Lipoxygenases are a family of enzymes that are involved in the metabolism of fatty acids, and their inhibition can have therapeutic effects in diseases such as asthma, inflammation, and cancer.

Antiviral Agents

Sulfonamides, which are medicinally active compounds known as inhibitors of proteases , are widely used in antiviral medications. The compound can be used in the synthesis of such sulfonamides.

Antimigraine Agents

Sulfonamides are also used in antimigraine medications . The compound can be used in the synthesis of such sulfonamides.

Antidiuretic Agents

Sulfonamides are used in antidiuretic medications . The compound can be used in the synthesis of such sulfonamides.

Organic Synthesis

These compounds can also be used in organic synthesis reactions to produce dendrimers , which are highly branched macromolecules with potential applications in drug delivery, catalysis, and materials science.

Ligands for Catalysts

Sulfonamides can be used as ligands for catalysts of asymmetrical reactions . The compound can be used in the synthesis of such sulfonamides.

Biofilm Inhibition

Halogenated derivatives of the compound have shown significant biofilm inhibitory potential against E. coli . Biofilms are communities of microorganisms that can cause a variety of problems in medical and industrial settings, and substances that can inhibit their formation are of great interest.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c10-9(14)11-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H3,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHUIODCBXKMHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea | |

CAS RN |

420130-76-3 |

Source

|

| Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

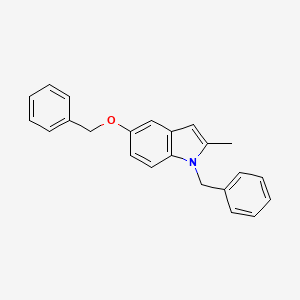

![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)

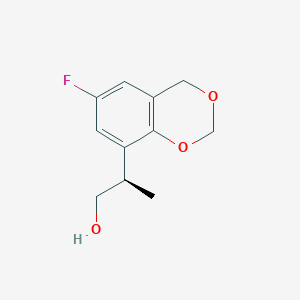

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)

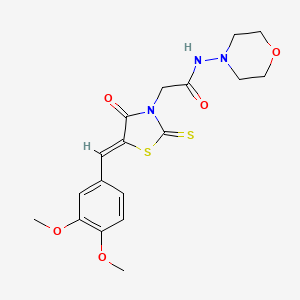

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517603.png)

![N'-(2,5-Difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2517607.png)

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)

![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)